molecular formula C21H20FN3O4S2 B2728487 2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 941874-41-5

2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2728487
CAS No.: 941874-41-5
M. Wt: 461.53
InChI Key: LPPVNMMUAXYONV-UHFFFAOYSA-N
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Description

“2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide” is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-fluorophenyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the dimethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

    Final coupling: The final step involves coupling the intermediate products to form the desired compound under specific reaction conditions such as temperature, solvent, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups or the thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the phenyl rings or the thiazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of “2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide” would depend on its specific biological target. Generally, it may involve:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings.

    Phenylacetamide derivatives: Compounds with similar phenylacetamide structures.

Uniqueness

The unique combination of functional groups in “2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide” may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S2/c1-28-17-8-7-15(9-18(17)29-2)24-19(26)10-16-11-30-21(25-16)31-12-20(27)23-14-5-3-13(22)4-6-14/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPVNMMUAXYONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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